2-[3-(Trifluoromethyl)phenoxy]ethanol
Overview
Description
2-[3-(Trifluoromethyl)phenoxy]ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanol typically involves the reaction of 3-(trifluoromethyl)phenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out in an inert atmosphere to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[3-(Trifluoromethyl)phenoxy]acetaldehyde or 2-[3-(Trifluoromethyl)phenoxy]acetone.
Reduction: Formation of 2-[3-(Trifluoromethyl)phenoxy]ethane.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]ethanol is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential biological activities, as it can modulate the function of enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)phenoxy]ethanol
- 2-[2-(Trifluoromethyl)phenoxy]ethanol
- 2-[3-(Trifluoromethyl)phenoxy]propane
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]ethanol is unique due to the position of the trifluoromethyl group on the phenoxy ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct physicochemical properties, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFROFAISZKBSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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